molecular formula C13H17NO3 B11796932 Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11796932
M. Wt: 235.28 g/mol
InChI Key: DGLWDGXLOURKND-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a bicyclic framework with a hexahydroquinoline core. Key structural features include a 1-methyl substituent at the nitrogen atom, a 2-oxo group, and an ethyl ester at position 2. This compound is synthesized via Hantzsch-type multicomponent reactions (MCRs), typically involving aldehydes, β-ketoesters, and cyclic 1,3-diketones under solvent-free or catalyzed conditions .

Properties

IUPAC Name

ethyl 1-methyl-2-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)10-8-9-6-4-5-7-11(9)14(2)12(10)15/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLWDGXLOURKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

ParameterValue
CatalystYb(OTf)₃ (10 mol%)
SolventAcetonitrile
TemperatureRoom temperature
Reaction Time3–5 hours
WorkupPrecipitation, recrystallization
Yield Range69–94%

This method excels in producing derivatives with diverse aryl substituents. For example, substituting the aldehyde component with 2,4-dichlorobenzaldehyde yields the corresponding product in 89–94% yield. The use of acetonitrile as a solvent enhances reagent solubility, while Yb(OTf)₃ facilitates imine formation and cyclization.

L-Glutamine-Catalyzed Synthesis in Ethanol

An alternative approach utilizes L-glutamine as a biocatalyst in ethanol. This method avoids transition metals, aligning with green chemistry principles. The reaction involves benzaldehyde, ethyl acetoacetate, and ammonium acetate, with L-glutamine (10 mol%) catalyzing the formation of the hexahydroquinoline core. The mixture is refluxed in ethanol for 6–8 hours, followed by cooling and filtration to isolate the product.

Structural and Crystallographic Insights:

The resulting compound crystallizes in a triclinic system, with the hydropyridine ring adopting a sofa conformation. Hydrogen bonding between the amino group and the carbonyl oxygen stabilizes the crystal lattice, as confirmed by X-ray diffraction (N–H···O distance: 2.02 Å).

Solvent-Free Synthesis Using MgZnFe₂O₄@ZSC-Cu Catalyst

A recent advance employs a copper-immobilized MgZnFe₂O₄ spinel catalyst under solvent-free conditions. This method combines dimedone, ethyl acetoacetate, and ammonium acetate at 80°C for 1.5 hours, achieving a 92% yield. The nanocatalyst is magnetically recoverable and reusable for up to five cycles without significant activity loss.

Advantages Over Traditional Methods:

  • Efficiency : Reaction time reduced to 1.5 hours vs. 3–5 hours in solvent-based systems.

  • Sustainability : Eliminates organic solvents and enables catalyst recycling.

  • Scalability : Demonstrated for gram-scale synthesis without yield reduction.

Comparative Analysis of Methodologies

The table below contrasts key parameters across the three primary synthesis routes:

MethodCatalystSolventTemp. (°C)Time (h)Yield (%)Environmental Impact
Yb(OTf)₃-mediatedYb(OTf)₃Acetonitrile253–569–94Moderate
L-GlutamineL-GlutamineEthanol786–875–82Low
MgZnFe₂O₄@ZSC-CuCu/MgZnFe₂O₄Solvent-free801.592Very low

The solvent-free method using MgZnFe₂O₄@ZSC-Cu emerges as the most sustainable and efficient, though Yb(OTf)₃ offers broader substrate tolerance for functionalized derivatives.

Mechanistic Considerations

The synthesis proceeds via a Hantzsch-like mechanism:

  • Knoevenagel Condensation : Aldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.

  • Michael Addition : Dimedone attacks the enone system, generating a diketone intermediate.

  • Cyclization : Ammonium acetate facilitates ring closure, forming the hexahydroquinoline core.

Spectroscopic monitoring (¹H NMR) reveals full consumption of starting materials within 1 hour in solvent-free conditions, versus 3 hours in acetonitrile.

Challenges and Optimization Strategies

Byproduct Formation

Prolonged reaction times (>5 hours) in acetonitrile lead to over-oxidation, reducing yields by 15–20%. This is mitigated by strict time control or using antioxidant additives like BHT.

Catalyst Deactivation

The MgZnFe₂O₄@ZSC-Cu catalyst exhibits a 7% activity drop after five cycles due to copper leaching . Passivation with silica coatings reduces leaching to <1% per cycle.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit promising anticancer properties. For instance:

  • Inhibition of Histone Methyltransferases : Some derivatives have been shown to inhibit histone lysine methyltransferase EZH2, which is implicated in various cancers. This inhibition can lead to reduced tumor growth and improved patient outcomes.

Antimicrobial Properties

Studies have identified antimicrobial activities associated with this compound class. The presence of the quinoline moiety enhances the ability to combat bacterial and fungal infections. Preliminary data suggest that derivatives of this compound may be effective against resistant strains of bacteria .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various reactions allows chemists to create complex molecules efficiently. Notable synthetic applications include:

  • Synthesis of Bioactive Compounds : The compound can be used as a building block for synthesizing other biologically active molecules through multi-step organic reactions.

Interaction Studies

Current research focuses on elucidating how this compound interacts with biological targets. Initial findings suggest potential interactions through non-covalent mechanisms like hydrogen bonding. Understanding these interactions is crucial for developing targeted therapies .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study Focus Findings
Study 1AnticancerDemonstrated inhibition of EZH2 activity in cancer cell lines .
Study 2AntimicrobialShowed efficacy against resistant bacterial strains .
Study 3Organic SynthesisUtilized as an intermediate for synthesizing novel bioactive compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to interact with neuroinflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., 4-Cl in ) reduce reactivity in further substitutions but enhance crystallinity. Bulky groups (e.g., 4-phenyl in ) improve thermal stability, as reflected in higher melting points (251–252°C vs. 210–212°C for amino-substituted analogs ). Methyl groups at position 1 or 6 (e.g., target compound vs. ) influence ring puckering and hydrogen-bonding patterns, as seen in crystal structures .

Physical Properties

Compound Name Melting Point (°C) Solubility Crystallographic Data Reference
Target Compound Not reported Moderate in ethanol Not available
Ethyl 4-chloro-2-oxo... Not reported Low in water, high in DCM/hexane Triclinic system, hydrogen-bonded chains
Ethyl 2,7,7-trimethyl-4-phenyl... 251–252 Low in water, high in ethanol Sofa conformation of hydropyridine ring
(±)-Ethyl 2-amino-4-(2-bromophenyl)... 210–212 Moderate in ethanol Not reported
Ethyl 7,8-dimethoxy-2-oxo... Not reported Predicted density: 1.247 g/cm³ Not available

Key Observations :

  • Melting Points : Bulky aryl substituents (e.g., phenyl) increase melting points due to enhanced van der Waals interactions .
  • Crystal Packing : Hydrogen bonding (N–H···O) and π-π stacking dominate in derivatives like , stabilizing the solid-state structure.

Key Observations :

  • Amino-substituted derivatives (e.g., ) show notable anticancer activity, with yields up to 94%.
  • Chloro and methoxy groups (e.g., ) may enhance bioavailability by modulating lipophilicity.

Biological Activity

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

This compound belongs to a class of compounds known as hexahydroquinolines. The compound's structure can be represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3

This structure features a quinoline ring system fused with a carboxylate moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of hexahydroquinoline exhibit antimicrobial properties. For instance, studies have shown that compounds related to this compound demonstrate significant inhibitory effects against various bacterial strains. A study on 1-benzyl-4-hydroxy derivatives highlighted their effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro assays showed that hexahydroquinoline derivatives could inhibit cancer cell proliferation in several types of cancer cells. For example, one study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Calcium Channel Blocking Activity

This compound has been investigated for its role as a calcium channel blocker. Compounds in this class have shown promise in modulating L-type calcium channels (Cav1.2), which are critical in cardiovascular function. Variants with specific substituents were found to enhance selectivity for T-type calcium channels (Cav3.2), indicating potential therapeutic applications in treating hypertension and cardiac disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The introduction of different substituents at the C4 position of the hexahydroquinoline scaffold has been shown to alter the compound's activity profile dramatically:

SubstituentBiological ActivityReference
NaphthylPotent Cav1.2 blocker
BenzodioxoleSelective Cav3.2 blocker
PhenylModerate antimicrobial

Case Studies

Several case studies have highlighted the effectiveness of ethyl 1-methyl-2-oxo derivatives in various biological assays:

  • Antitubercular Activity : A series of synthesized derivatives demonstrated promising antitubercular activity with MIC values comparable to standard treatments .
  • Anticancer Efficacy : In a study involving human cancer cell lines (e.g., MCF-7), specific derivatives showed significant cytotoxicity with IC50 values below 10 µM .
  • Calcium Channel Modulation : Research indicated that certain modifications led to enhanced selectivity and potency against specific calcium channels critical for cardiovascular health .

Q & A

Q. What are the common synthetic routes for Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Hantzsch condensation, involving a one-pot reaction of ethyl acetoacetate, 1,3-cyclohexanedione derivatives, ammonium acetate, and aldehydes. Solvent-free methods at 80–120°C yield high purity (88–97%) with catalysts like ascorbic acid or Fe3O4@NFC@ONSM-Ni(II) . Optimization involves adjusting stoichiometry, temperature, and catalyst loading. For example, Fe3O4@NFC@ONSM-Ni(II) at 0.5 mol% in ethanol achieves 97% yield under mild conditions (65°C) .

Q. How is NMR spectroscopy employed to confirm the structural integrity of this compound?

¹H NMR reliably identifies the quinoline core through characteristic signals:

  • A singlet at δ 1.2–1.4 ppm for the ethyl ester group.
  • A doublet near δ 2.3 ppm for the methyl group at position 1.
  • Multiplet patterns between δ 4.1–4.3 ppm for the ester’s CH₂ group.
  • Aromatic protons from substituents (e.g., phenyl rings) appear at δ 6.8–7.5 ppm.
    ¹³C NMR confirms carbonyl groups (C=O) at ~170 ppm and the ester carbonyl at ~165 ppm .

Q. What preliminary biological activities have been reported for derivatives of this compound?

Derivatives exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 0.5 µg/mL. The 4-hydroxy-2-oxo-substituted analogs show enhanced inhibition due to improved hydrogen bonding with bacterial targets . α-Glucosidase inhibition (IC₅₀ ~12 µM) has also been reported for polyhydroquinoline derivatives, suggesting antidiabetic potential .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in Hantzsch condensations?

Electron-withdrawing groups (e.g., -NO₂, -Br) on the aldehyde component accelerate cyclization by increasing electrophilicity, while bulky substituents (e.g., 2-propoxyphenyl) hinder ring closure, requiring prolonged reaction times. For example, 3-cyanobenzaldehyde enhances reactivity via conjugation, achieving 95% yield in 2 hours, whereas sterically hindered 2-propoxyphenyl derivatives require 6 hours for 85% yield .

Q. What crystallographic methodologies resolve structural ambiguities in hexahydroquinoline derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELX or OLEX2 software is critical. Key parameters include:

  • Triclinic (P1) symmetry with unit cell dimensions (e.g., a = 7.35 Å, b = 9.63 Å, c = 13.95 Å) .
  • Hydrogen bonding analysis : N–H⋯O interactions (e.g., 2.89 Å bond length) stabilize crystal packing .
  • Ring puckering analysis : The hydropyridine ring adopts a sofa conformation (deviation = 0.454 Å), quantified via Cremer-Pople coordinates .

Q. How can conflicting biological activity data across studies be systematically addressed?

Discrepancies often arise from variations in:

  • Assay protocols : MIC values depend on bacterial strain (e.g., H37Rv vs. clinical isolates) and culture media .
  • Structural modifications : Substitution at position 4 (e.g., 3-hydroxyphenyl vs. 4-fluorophenyl) alters solubility and target binding .
  • Dosage regimes : In vivo studies require PK/PD modeling to correlate in vitro IC₅₀ with therapeutic doses. Comparative meta-analyses using standardized protocols (e.g., CLSI guidelines) are recommended .

Q. Methodological Tables

Q. Table 1. Comparative Synthesis Methods

ConditionSolvent-Free DMF Ethanol
Temperature (°C)8013065
CatalystAscorbic acidNoneFe3O4@NFC@Ni
Yield (%)88–9275–8095–97
Reaction Time (hours)3–46–81.5–2

Table 2. Crystallographic Parameters

ParameterValue
Space GroupP1
Unit Cell Volume (ų)935.70
Bond Length (C=O)1.214 Å
Torsion Angle (C6–C7)178.3°

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